Lipophilicity Advantage over 1-Oxa Analog
The target compound exhibits a calculated LogP of 2.734, which is 1.774 LogP units higher than its closest 1-oxa analog tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1373028-78-4, LogP = 0.96) . This difference arises from the replacement of the endocyclic oxygen in the cyclopentane ring with a methylene (-CH₂-) group in the target compound, eliminating one hydrogen bond acceptor and reducing overall polarity. The 1.77 LogP unit increase translates to an approximately 59-fold higher predicted octanol/water partition coefficient, which is within the optimal LogP range of 2–3 associated with favorable CNS penetration while avoiding excessive lipophilicity that can lead to promiscuous binding and metabolic instability [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.734 (CAS 1341039-86-8) |
| Comparator Or Baseline | tert-Butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1373028-78-4): LogP = 0.96 |
| Quantified Difference | ΔLogP = +1.774 (approximately 59-fold greater lipophilicity) |
| Conditions | Calculated/predicted LogP values from Chemsrc database; derived using consistent computational methodology |
Why This Matters
For CNS-targeted drug discovery programs, the target compound's LogP of 2.73 falls within the empirically established CNS 'sweet spot' (LogP 2–4), making it a more suitable building block for CNS-penetrant lead compounds compared to the overly polar 1-oxa analog, without requiring additional lipophilicity-enhancing modifications.
- [1] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
